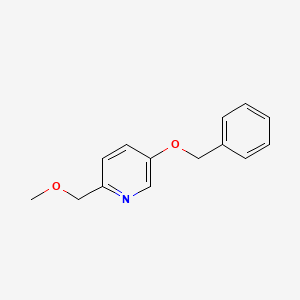
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzoic acid core substituted with a methyl group and a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-bromo-5-methylbenzoic acid with 2-pyridylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring .
Applications De Recherche Scientifique
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)benzoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-2-(pyridin-3-yl)benzoic acid:
2-(Pyridin-4-yl)benzoic acid: The pyridinyl group is positioned differently, which can influence its interaction with molecular targets.
Uniqueness: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is unique due to the specific positioning of its substituents, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-methyl-2-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-5-6-10(11(8-9)13(15)16)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
OODOMHMVDHFKDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)

![1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B8567100.png)




![Methyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8567139.png)

![1-[3-(Octyloxy)propyl]azepan-2-one](/img/structure/B8567150.png)




